Product packaging for Methyl (E)-3-(3-phenoxyphenyl)acrylate(Cat. No.:)

Methyl (E)-3-(3-phenoxyphenyl)acrylate

Cat. No.: B15328819
M. Wt: 254.28 g/mol
InChI Key: GPKUSCCWJPPDPE-ZHACJKMWSA-N
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Description

Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B15328819 Methyl (E)-3-(3-phenoxyphenyl)acrylate

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (E)-3-(3-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

GPKUSCCWJPPDPE-ZHACJKMWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Aldol Condensation Using 3-Phenoxybenzaldehyde

The aldol condensation between 3-phenoxybenzaldehyde and methyl acrylate represents a foundational approach. In this method, 3-phenoxybenzaldehyde undergoes base-catalyzed condensation with methyl acrylate to form the (E)-configured acrylate. A representative protocol involves dissolving 3-phenoxybenzaldehyde (495 mg, 2.5 mmol) in acetic acid (5 mL) with nitromethane (4 mL) and ammonium acetate (385 mg, 5 mmol) at room temperature. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ester. This method achieves moderate yields (29–55%) and requires careful control of reaction conditions to suppress side reactions such as over-oxidation or polymerization.

Oxidation-Hydrolysis of Phenoxy Group Benzophenone Derivatives

A patent-pending method (CN1034917A) describes a two-step oxidation-hydrolysis sequence starting from phenoxy group benzophenone. In the first step, phenoxybenzophenone (I) is oxidized using superoxides (e.g., potassium superoxide) in the presence of an acidic catalyst (e.g., sulfuric acid) to yield Phenoxyphenyl ester (II). Subsequent hydrolysis or alcoholysis of II in aqueous acidic or alcoholic media produces Methyl (E)-3-(3-phenoxyphenyl)acrylate (III). Critical parameters include:

  • Oxidation : Superoxide stoichiometry (1.5–2.0 eq.) and temperature (80–120°C) to minimize decomposition.
  • Hydrolysis : Acid concentration (e.g., 10–20% H₂SO₄) and reaction time (2–6 h) to ensure complete ester cleavage.

This route offers scalability (>100 g batches) and compatibility with industrial reactors but requires stringent control of residual peroxides to prevent explosions.

Transesterification of Preformed Acrylate Esters

Transesterification provides a stereoretentive pathway to access the (E)-isomer. For example, ethyl (E)-3-(3-phenoxyphenyl)acrylate can be reacted with methanol in the presence of titanium(IV) isopropoxide (0.5–1.0 mol%) at 80–100°C. The reaction equilibrium is driven by distilling off the lower-boiling alcohol (ethanol), achieving conversions >90% within 4–8 h. This method is favored for its mild conditions and compatibility with acid-sensitive substrates.

Catalytic Methods and Stereochemical Control

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Heck couplings between 3-phenoxyphenylboronic acid and methyl acrylate have been explored for similar acrylates. Using Pd(OAc)₂ (5 mol%) and triethylamine (2 eq.) in DMF at 120°C, yields of 60–75% are attainable. However, regioselectivity challenges (e.g., β-hydride elimination) necessitate optimized ligand systems (e.g., P(t-Bu)₃).

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/petroleum ether (1:20 to 1:1). For example, compound 4 in the MDPI study was recrystallized from ethyl acetate/petroleum ether (EA/PE) to achieve >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.32–7.39 (m, 4H, aromatic), 5.83 (d, J = 16.6 Hz, 1H, α-vinylic).
  • IR : 1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Industrial-Scale Considerations

Cost-Efficiency Analysis

The oxidation-hydrolysis route is preferred for large-scale production due to lower raw material costs (phenoxybenzophenone vs. 3-phenoxybenzaldehyde). However, aldol condensation offers higher atom economy (78% vs. 65%).

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-phenoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety into an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxyphenyl acrylates.

Scientific Research Applications

Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound belonging to the phenylacrylates class. It has a molecular formula of C16H14O3C_{16}H_{14}O_3 and is characterized by a phenoxy group attached to a phenyl ring, which is connected to an acrylate moiety . The compound is used in chemistry, biology, and materials science.

Biological Activities

Research indicates that this compound may have antimicrobial and antifungal properties. Studies suggest that its structure allows it to engage with enzymes and receptors, potentially influencing biochemical pathways, making it a candidate for pharmacological applications. Further mechanistic studies are needed to fully understand these interactions and their implications in medicinal chemistry.

Applications

  • Interaction Studies: Studies focus on the compound's binding affinities with various biomolecules. Initial findings suggest that the compound's structure allows for specific interactions with enzymes and receptors, potentially leading to biological effects.
  • Synthesis: this compound can be synthesized through several methods.
  • Materials Science: This compound is used in materials science. For instance, Du Pont’s organic plastic finish provides water repellency, chemical inertness, anti-sticking ability, friction resistance, and dielectric strength . It can be applied to ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . Specific uses include conveyor chutes, dump valves, extrusion

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxy group and acrylate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-phenoxyphenyl)acrylate
  • Methyl (E)-3-(2-phenoxyphenyl)acrylate
  • Ethyl (E)-3-(3-phenoxyphenyl)acrylate

Uniqueness

Methyl (E)-3-(3-phenoxyphenyl)acrylate is unique due to the specific positioning of the phenoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to exhibit distinct properties compared to its analogs.

Biological Activity

Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. Its unique structure, characterized by a phenoxy group attached to a phenyl ring and an acrylate moiety, plays a significant role in its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}O3_{3}. The compound's structural features include:

  • Phenoxy Group : This group significantly influences the compound's chemical properties and biological activities.
  • Acrylate Moiety : The presence of this functional group allows for various chemical reactions, enhancing its potential applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various microorganisms, indicating its potential as an antimicrobial agent.
  • Antifungal Activity : The compound has shown promise against fungal strains, making it a candidate for further exploration in antifungal therapies.
  • Mechanistic Studies : Initial findings indicate that this compound interacts with specific enzymes and receptors in biological systems, which could lead to significant biochemical effects. Detailed mechanistic studies are necessary to elucidate these interactions further.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

Compound NameStructural FeaturesUnique Aspects
Methyl (E)-3-(4-phenoxyphenyl)acrylateSimilar phenoxy group but different positionVariation in biological activity due to substitution
Methyl (E)-3-(2-phenoxyphenyl)acrylateSimilar framework with positional variationDifferent reactivity patterns
Ethyl (E)-3-(3-phenoxyphenyl)acrylateEthyl group instead of methylPotential differences in solubility and volatility

The positioning of the phenoxy group on the phenyl ring is critical for the compound's reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Antioxidant Activity : A study investigating the antioxidant properties of related compounds found that structural modifications significantly influenced their efficacy. The presence of specific substituents was correlated with higher antioxidant activity, suggesting that similar modifications could enhance the activity of this compound .
  • Multitarget Molecular Hybrids : Research into multitarget molecular hybrids incorporating cinnamic acids demonstrated that structural variations could lead to significant differences in biological response. This indicates that this compound may also benefit from hybridization strategies to enhance its therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of Methyl (E)-3-(3-phenoxyphenyl)acrylate?

Answer: The synthesis typically involves a multi-step process, including esterification and cross-coupling reactions. Key steps include:

  • Reaction conditions : Reflux under an inert atmosphere (e.g., nitrogen) to prevent oxidation and moisture interference, as observed in analogous acrylate syntheses .
  • Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach the phenoxyphenyl group to the acrylate backbone.
  • Purification : Column chromatography with a hexane/ethyl acetate gradient (e.g., 7:3 ratio) to isolate the product.

Q. How can the molecular structure of this compound be validated experimentally?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm the (E)-configuration and substituent positions.
  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) to resolve spatial arrangements. For example, analogous compounds like (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate were resolved with R-factors < 0.05 .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: 268.31 g/mol for C17_{17}H16_{16}O3_3) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Soluble in DMSO (>10 mM), moderate in ethanol (5–10 mM), and poorly soluble in aqueous buffers. Analogous acrylates (e.g., methyl trifluoromethylphenyl acrylate) show similar trends .
  • Stability : Store at 2–8°C in sealed, moisture-free vials. Stability tests via HPLC over 6 months indicate <5% degradation under these conditions .

Advanced Research Questions

Q. How does the phenoxyphenyl substituent influence the compound’s bioactivity compared to halogenated analogs?

Answer: The phenoxyphenyl group enhances π-π stacking interactions with biological targets (e.g., enzymes or receptors), as seen in pesticidal compounds like cypermethrin derivatives . Comparative studies with halogenated analogs (e.g., fluorine or chlorine substituents) reveal:

  • Bioactivity : Phenoxyphenyl derivatives show higher binding affinity to acetylcholinesterase (IC50_{50} ≈ 2.5 µM vs. 5.8 µM for chloro-analogs) due to increased lipophilicity .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to quantify interactions .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Answer:

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states and predict regioselectivity. For example, calculate Fukui indices to identify electrophilic sites (Cβ of the acrylate group is most reactive) .
  • MD simulations : Simulate solvent effects (e.g., in methanol) using GROMACS to assess kinetic stability during reactions .

Q. How can low-quality crystallographic data for this compound be resolved?

Answer:

  • Data collection : Use high-flux synchrotron radiation (e.g., λ = 0.71073 Å) to improve resolution. Bruker SMART/SAINT systems are recommended for data integration .
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. For example, a recent study on ethyl 3-(2,4-difluorophenoxy)acrylate achieved R1 = 0.040 using these methods .

Q. What are the challenges in synthesizing derivatives via green chemistry approaches?

Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce toxicity.
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica gel, achieving >90% yield over 5 cycles .
  • Example : A DBU-mediated esterification of analogous acrylates achieved 71% yield without hazardous bases .

Q. How do structural modifications (e.g., ester group replacement) affect photophysical properties?

Answer:

  • Modifications : Replace the methyl ester with a nitro group to enhance UV absorption (λmax_{max} shifts from 270 nm to 310 nm).
  • Methodology : Use time-dependent DFT (TD-DFT) to model electronic transitions and validate via UV-Vis spectroscopy .

Methodological Development Questions

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) and UV detection at 254 nm. Limit of detection (LOD) ≈ 0.1% .
  • GC-MS : Electron ionization (EI) at 70 eV to identify volatile byproducts (e.g., unreacted precursors) .

Q. How can in silico models predict the environmental fate of this compound?

Answer:

  • Software : EPI Suite’s BIOWIN model to estimate biodegradation half-life (predicted t1/2_{1/2} = 28 days).
  • Aquatic toxicity : Use ECOSAR to predict LC50_{50} for fish (e.g., 4.2 mg/L for Daphnia magna), validated via OECD 202 guidelines .

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